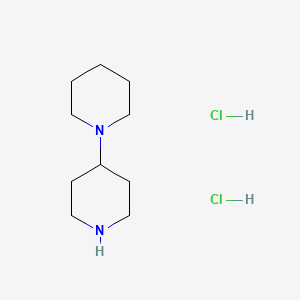

1,4'-Bipiperidine dihydrochloride

Descripción general

Descripción

1,4’-Bipiperidine dihydrochloride is an organic compound with the molecular formula C10H20N2·2HClThis compound is characterized by its white or slightly yellow crystalline appearance . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4’-Bipiperidine dihydrochloride can be synthesized through the reaction of piperidine with formaldehyde under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 1,4’-bipiperidine dihydrochloride involves the large-scale reaction of piperidine with formaldehyde in the presence of hydrochloric acid. The reaction mixture is then purified through crystallization to obtain the final product .

Análisis De Reacciones Químicas

Acid-Base Reactions

1,4'-Bipiperidine dihydrochloride undergoes acid-base reactions due to its amine functionality. The hydrochloride salt can be converted to the free base under alkaline conditions:

- Example : Treatment with NaOH liberates the free base, 1,4'-bipiperidine, which is air-sensitive and requires inert handling .

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| pH adjustment (alkaline) | NaOH (aq) | 1,4'-Bipiperidine + NaCl | >90% |

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions, particularly in alkylation and acylation processes:

- Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated derivatives.

- Acylation : Forms carboxamide derivatives when treated with acyl chlorides (e.g., acetyl chloride).

Example: Benzylation

| Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzyl bromide, K₂CO₃ | DMF | 65°C, 14 hrs | 1'-Benzyl-4'-phenyl-1,4'-bipiperidine | 78% |

Oxidation Reactions

Oxidation of this compound yields N-oxides or carbonyl derivatives under controlled conditions:

- Oxidizing Agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

| Oxidizing Agent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 hrs | 1,4'-Bipiperidine N-oxide | 85% |

Coordination Chemistry

The free base form acts as a ligand in coordination complexes, particularly with transition metals like palladium or ruthenium :

| Metal Salt | Solvent | Complex Structure | Application | Source |

|---|---|---|---|---|

| PdCl₂ | DCM | [Pd(1,4'-bipiperidine)Cl₂] | Catalysis |

Comparative Reactivity

Compared to analogous amines (e.g., 4,4'-bipyridine), this compound exhibits:

- Higher solubility in polar solvents due to hydrochloride salt formation.

- Reduced dimerization propensity during synthesis .

| Property | 1,4'-Bipiperidine·2HCl | 4,4'-Bipyridine | Source |

|---|---|---|---|

| Solubility (H₂O) | >50 mg/mL | <1 mg/mL | |

| Thermal Stability | Stable to 200°C | Decomposes at 150°C |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Neuropharmacology :

- Dopamine Receptor Interaction : Research indicates that 1,4'-Bipiperidine dihydrochloride exhibits properties that inhibit dopamine reuptake, potentially increasing dopamine levels in the synaptic cleft. This mechanism is particularly relevant in studying neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a critical factor.

- Nicotinic Acetylcholine Receptors : The compound may act as an antagonist to nicotinic acetylcholine receptors, which are involved in muscle movement, cognition, and reward processing. This interaction suggests potential applications in treating neurological disorders and addiction.

-

Analgesic and Anti-inflammatory Properties :

- Studies have explored the compound's potential as an analgesic and anti-inflammatory agent. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions like anxiety and depression.

- Synthesis of Pharmaceutical Agents :

Chemical Research Applications

- Organic Synthesis :

-

Biochemical Assays :

- In biological studies, this compound is employed as a tool for biochemical assays to investigate cellular processes and interactions at the molecular level.

Table 1: Summary of Research Findings on this compound

Industrial Applications

- Beyond pharmaceutical uses, this compound is also applied in various industrial chemical processes due to its stability and reactivity. Its role as an intermediate can facilitate the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,4’-bipiperidine dihydrochloride involves its interaction with various molecular targets. It acts as an intercalating agent, which allows it to insert itself between DNA base pairs, thereby affecting DNA replication and transcription . This property makes it useful in the development of anticancer agents and other therapeutic compounds.

Comparación Con Compuestos Similares

Piperazine: Another cyclic amine with similar structural properties.

1,3-Diaminopropane: A compound with two amine groups separated by a three-carbon chain.

N,N’-Piperazinebis(methylenephosphonic acid): A derivative of piperazine with additional functional groups.

Uniqueness: 1,4’-Bipiperidine dihydrochloride is unique due to its ability to act as an intercalating agent and its versatility in various chemical reactions. Its structural properties allow it to be used in a wide range of applications, from medicinal chemistry to industrial production .

Actividad Biológica

1,4'-Bipiperidine dihydrochloride (BPD), with the chemical formula CHClN, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Target Receptors

This compound primarily interacts with several neurotransmitter receptors, notably:

- Dopamine Receptors : BPD has been identified as a dopamine reuptake inhibitor, which may enhance dopamine levels in the synaptic cleft. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a significant concern.

- Nicotinic Acetylcholine Receptors (nAChRs) : BPD may act as an antagonist at nAChRs, potentially blocking acetylcholine binding. This interaction could have implications for treating neurological disorders and addiction.

Pharmacological Effects

- Analgesic and Anti-inflammatory Properties : Research indicates that BPD exhibits analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

- Neuroprotective Effects : The ability of BPD to modulate neurotransmitter systems suggests potential applications in neuroprotection and the treatment of anxiety and depression.

- Enzyme Inhibition : BPD has also been studied for its potential to inhibit various enzymes involved in metabolic pathways, contributing to its pharmacological profile.

In Vitro Studies

Several studies have explored the biological activity of BPD through in vitro assays:

- A study demonstrated that BPD significantly inhibits dopamine reuptake in neuronal cultures, leading to increased extracellular dopamine levels. This effect was quantified using high-performance liquid chromatography (HPLC) methods.

- Another investigation focused on the compound's interaction with nAChRs, revealing that BPD could effectively block receptor activation by acetylcholine, suggesting potential applications in managing nicotine addiction.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of BPD:

- In a rodent model of Parkinson's disease, administration of BPD resulted in improved motor function and reduced symptoms associated with dopamine depletion. Behavioral tests indicated enhanced locomotor activity compared to control groups receiving saline.

- Furthermore, studies on the anti-inflammatory effects of BPD showed a significant reduction in edema formation in carrageenan-induced paw edema models, indicating its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | Dopamine reuptake inhibition Nicotinic receptor antagonist | Neurodegenerative diseases Analgesic effects |

| Biperiden | Muscarinic receptor antagonist | Parkinson's disease treatment |

| Other Piperidine Derivatives | Varies (e.g., serotonin receptor modulation) | Anxiety disorders |

Propiedades

IUPAC Name |

1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDEKNMSAXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4876-60-2 | |

| Record name | 1,4'-bipiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.